2,6-Dichlorophenolindophenyl acetate

Description

Contextualizing the Compound within Analytical and Enzymological Chemistry

2,6-Dichlorophenolindophenyl acetate (B1210297) is principally recognized as a chromogenic substrate, a colorless compound that, when acted upon by a specific enzyme, releases a colored molecule. This property allows for the quantitative measurement of enzyme activity through simple spectrophotometric methods. Its primary and most well-documented use is in the assay of esterase activity, particularly that of acetylcholinesterase (AChE). echemi.comnih.gov

The fundamental reaction involves the enzymatic hydrolysis of the acetate ester bond in the DCPIA molecule. This cleavage releases the unstable indophenol (B113434) moiety, which then rapidly forms the colored product, 2,6-Dichlorophenolindophenol (DCPIP). The intensity of the resulting blue color, which absorbs maximally at a wavelength of around 606 nm under physiological pH, is directly proportional to the rate of the enzymatic reaction. nih.gov

While the core application of DCPIA as a chromogenic substrate is centered on cholinesterases, its utility is understood within the broader context of enzyme assays designed to detect hydrolytic enzymes. The principle of using a synthetic substrate that yields a colored product is a foundational technique in enzymology, applied to a wide array of enzymes, including other esterases and lipases, though direct, documented applications of DCPIA for these other enzymes are not prevalent in the current body of scientific literature. dcfinechemicals.comnih.gov The compound's value lies in providing an alternative to other established methods, such as the Ellman's method for cholinesterase activity, offering different spectrophotometric properties that can be advantageous in specific experimental contexts. nih.gov

Historical Development of its Applications as a Chromogenic Substrate and Redox Indicator

The history of 2,6-Dichlorophenolindophenyl acetate is intrinsically linked to its hydrolysis product, 2,6-Dichlorophenolindophenol (DCPIP). DCPIP was established as a valuable redox indicator long before its acetylated form was prominent as an enzyme substrate. As a redox dye, DCPIP is blue in its oxidized state and becomes colorless upon reduction. nih.gov This property was famously exploited in early studies of photosynthesis to measure the rate of electron transport, acting as an artificial electron acceptor in what are known as Hill reactions. It also found use in the quantification of ascorbic acid (Vitamin C), which readily reduces the dye. nih.gov

The conceptual leap to using derivatives of indophenol for enzyme detection is part of a broader history of developing chromogenic and fluorogenic substrates that began in the mid-20th century. The use of indoxyl acetate for detecting esterase activity, which produces an indigo (B80030) dye, was an early example of this approach, with initial reports on its use in histochemistry appearing in the 1950s. chemicalbook.comgoogle.com

The specific application of the acetylated form, DCPIA, as a chromogenic substrate for cholinesterases is a more recent development, representing a refinement of these earlier principles. It was proposed as a modern alternative to conventional assays, designed to overcome some of their limitations, such as interference from thiol-containing compounds in the widely used Ellman's method. nih.govnih.gov The development of chromogenic substrates, in general, saw significant expansion in the 1970s, particularly for enzymes involved in blood coagulation, and these assays became more widespread with the advent of automated methods. nih.gov

Current Research Significance and Future Trajectories of Investigations

The current research significance of this compound is primarily as a specialized substrate for acetylcholinesterase activity assays. echemi.com Its use is particularly relevant in the screening for inhibitors of this enzyme, a critical area of research in drug discovery for Alzheimer's disease and in the detection of organophosphate and carbamate (B1207046) pesticides, which are potent AChE inhibitors. nih.govnih.gov Research has demonstrated that assays using DCPIA can be less susceptible to certain types of interference (like that from hemoglobin) compared to traditional methods, due to the measurement of absorbance at a longer wavelength. nih.gov

Detailed Research Findings: A 2015 study systematically evaluated DCPIA as a substrate for acetylcholinesterase, determining its key kinetic parameters. The Michaelis constant (Kₘ), a measure of the substrate concentration at which the enzyme operates at half its maximum velocity, was found to be 38.0 µM. The maximal velocity (Vₘₐₓ) was determined to be 244 pkat. nih.gov This provides a quantitative basis for its use in kinetic studies and inhibitor screening. The study concluded that DCPIA is a suitable chromogenic substrate for spectrophotometric AChE assays. echemi.comnih.gov

Future Trajectories: The future of enzyme assays is heavily influenced by the demands of high-throughput screening (HTS). worldpharmatoday.comnumberanalytics.com The trend is toward miniaturization, automation, and the development of robust assays that are less prone to false positives. nih.gov20visioneers15.com In this context, the future of chromogenic substrates like DCPIA will depend on their adaptability to these high-density formats (e.g., 384- and 1536-well plates). nih.gov

While more sensitive fluorescence-based methods have become popular, colorimetric assays retain the advantage of simplicity and lower instrumentation costs. dcfinechemicals.com Future investigations may focus on:

Improving Substrate Stability and Sensitivity: Modifying the structure of indophenol-based substrates to enhance their stability in aqueous solutions and increase the color intensity of the product could broaden their applicability.

Integration with HTS Platforms: The straightforward "mix-and-read" nature of the DCPIA assay is well-suited for automation. Future work will likely involve optimizing assay conditions for robotic systems to screen large compound libraries efficiently. numberanalytics.com

Development for Point-of-Care and Field Diagnostics: The visual color change associated with the reaction opens possibilities for the development of simple, paper-based devices for rapid, qualitative detection of enzyme inhibitors, such as pesticides in environmental samples. nih.gov

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 24857-20-3 | echemi.comchemicalbook.com |

| Molecular Formula | C₁₄H₉Cl₂NO₃ | echemi.com |

| Molecular Weight | 310.13 g/mol | echemi.com |

| Melting Point | 97-103 °C | echemi.com |

| Boiling Point | 402.9 - 450.5 °C (Predicted/Calculated) | echemi.com |

| Density | 1.38 g/cm³ (Predicted) | echemi.com |

Table 2: Kinetic Parameters for the Hydrolysis of this compound by Acetylcholinesterase (AChE)

| Parameter | Value | Comparison Substrate (Acetylthiocholine) | Source(s) |

| Michaelis Constant (Kₘ) | 38.0 µM | 0.18 mM | nih.govnih.gov |

| Maximal Velocity (Vₘₐₓ) | 244 pkat | 5.1 nkat | nih.govnih.gov |

| Wavelength of Max. Absorbance (λₘₐₓ) | 606 nm | 412 nm (for Ellman's product) | nih.gov |

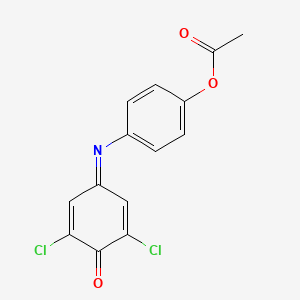

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[4-[(3,5-dichloro-4-oxocyclohexa-2,5-dien-1-ylidene)amino]phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl2NO3/c1-8(18)20-11-4-2-9(3-5-11)17-10-6-12(15)14(19)13(16)7-10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTWHMYKNQLOAIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)N=C2C=C(C(=O)C(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80885276 | |

| Record name | 2,5-Cyclohexadien-1-one, 4-[[4-(acetyloxy)phenyl]imino]-2,6-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80885276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24857-20-3 | |

| Record name | 2,6-Dichloroindophenyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24857-20-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC90576 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90576 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Cyclohexadien-1-one, 4-[[4-(acetyloxy)phenyl]imino]-2,6-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5-Cyclohexadien-1-one, 4-[[4-(acetyloxy)phenyl]imino]-2,6-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80885276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(2,3-dichloro-4-oxocyclohexa-2,5-dien-1-yl)imino]phenyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.260 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Derivatization Strategies for 2,6 Dichlorophenolindophenyl Acetate

Elucidation of Synthetic Pathways for 2,6-Dichlorophenolindophenyl Acetate (B1210297)

The synthesis of 2,6-Dichlorophenolindophenyl acetate is primarily a two-step process that begins with the formation of its precursor, 2,6-dichloroindophenol (B1210591), followed by an acetylation reaction.

Established Chemical Synthesis Procedures

The foundational step in producing this compound is the synthesis of 2,6-dichloroindophenol. A common and established method involves the oxidative coupling of a substituted phenol (B47542) with an aniline (B41778) derivative. Specifically, 2,6-dichlorophenol (B41786) can be reacted with an appropriate amine, often in an acidic medium, to facilitate the formation of the indophenol (B113434) structure.

Following the synthesis of the 2,6-dichloroindophenol precursor, the final step is the acetylation of the phenolic hydroxyl group. This is a standard esterification reaction. The most common reagents for this transformation are acetic anhydride (B1165640) or acetyl chloride. The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, which acts as a catalyst and a scavenger for the acidic byproduct (acetic acid or hydrochloric acid).

A general procedure for the acetylation of a phenol is as follows:

The phenol is dissolved in a suitable solvent, such as pyridine or dichloromethane.

Acetic anhydride or acetyl chloride is added to the solution, often at a reduced temperature (e.g., 0 °C) to control the reaction rate.

The reaction mixture is stirred at room temperature until completion, which is monitored by techniques like thin-layer chromatography (TLC).

Upon completion, the reaction is quenched, and the product is isolated and purified, typically through extraction and column chromatography.

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published in mainstream chemical literature, its existence is confirmed through its commercial availability and its evaluation as a chromogenic substrate for acetylcholinesterase activity assays. nih.govresearchgate.netresearchgate.net In such studies, the compound is typically procured from commercial suppliers. researchgate.netresearchgate.net

Emerging Approaches in Compound Preparation

Modern synthetic chemistry continually seeks to develop more efficient, environmentally friendly, and atom-economical methods. For the synthesis of indophenol derivatives in general, emerging approaches focus on greener reaction conditions and novel catalytic systems. For instance, the use of phase transfer catalysts in related syntheses has been explored to improve reaction efficiency and yield.

In the context of the acetylation step, advancements include the use of milder acetylating agents and catalysts to avoid harsh reaction conditions and the formation of byproducts. While specific emerging methods for this compound are not extensively documented, the broader trends in organic synthesis suggest a move towards enzymatic or biocatalytic methods for such transformations, which can offer high selectivity and sustainability.

Design and Synthesis of this compound Analogs

The structural framework of this compound offers multiple sites for modification, allowing for the design and synthesis of a diverse range of analogs with tailored properties for specific research applications.

Principles Guiding Structural Modification for Enhanced Functionality

The design of analogs is guided by the desired application. Key areas for structural modification include:

Substitution on the Phenolic Ring: The two chlorine atoms on the phenolic ring can be replaced with other halogen atoms (fluorine, bromine, iodine) or with electron-donating or electron-withdrawing groups to modulate the electronic properties of the molecule. This can influence its redox potential and spectroscopic characteristics.

Substitution on the Phenylamino (B1219803) Ring: The phenylamino portion of the molecule can be substituted at various positions with a wide array of functional groups. These modifications can alter the compound's solubility, steric hindrance, and potential for intermolecular interactions.

Modification of the Acetate Group: The acetyl group can be replaced with other acyl groups of varying chain lengths or with different functionalities to fine-tune the compound's reactivity and its interaction with biological targets. For example, replacing the acetate with a longer chain ester could increase its lipophilicity.

These modifications are strategically chosen to enhance properties such as solubility, stability, and specificity for a particular biological target or analytical application.

Synthetic Routes to Novel Derivatives for Research Applications

The synthesis of novel derivatives of this compound follows similar principles to the synthesis of the parent compound, with modifications to the starting materials.

For instance, to create analogs with different substitutions on the phenolic ring, the synthesis would start with the appropriately substituted phenol. Similarly, to introduce modifications on the phenylamino ring, a substituted p-aminophenol would be used in the initial coupling reaction.

The synthesis of N-phenyl-p-benzoquinone imine derivatives, a core structure related to indophenols, has been explored through various methods, including the oxidation of corresponding diphenylamines. mdpi.com These methods can be adapted to produce a variety of indophenol precursors for subsequent acetylation.

The following table provides a conceptual overview of synthetic strategies for novel derivatives:

| Target Derivative | Starting Material 1 (Phenolic Component) | Starting Material 2 (Aniline Component) | Acylating Agent |

| 2,6-Dibromo-analog | 2,6-Dibromophenol | p-Aminophenol | Acetic Anhydride |

| 4'-Methyl-analog | 2,6-Dichlorophenol | 4-Amino-3-methylphenol | Acetic Anhydride |

| Propionyl-ester analog | 2,6-Dichlorophenol | p-Aminophenol | Propionic Anhydride |

This table presents a conceptual framework. Actual reaction conditions would need to be optimized.

Advanced Characterization Techniques for Synthesized Compounds

The unambiguous identification and structural elucidation of this compound and its analogs rely on a suite of advanced analytical techniques.

Mass Spectrometry (MS): Mass spectrometry is a fundamental tool for determining the molecular weight of the synthesized compounds and for obtaining structural information through fragmentation analysis. Electron ionization (EI) mass spectra of related compounds like 2,6-dichlorophenyl acetate show characteristic fragmentation patterns that can help confirm the structure. purdue.edu Tandem mass spectrometry (MS/MS) can provide more detailed structural insights by analyzing the fragmentation of selected precursor ions. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is indispensable for the detailed structural analysis of organic molecules. 1H NMR provides information about the chemical environment of hydrogen atoms, while 13C NMR elucidates the carbon skeleton. For this compound, 1H NMR would show distinct signals for the aromatic protons on both rings and a characteristic singlet for the methyl protons of the acetate group. The chemical shifts and coupling constants of the aromatic protons would confirm the substitution pattern. While specific NMR data for the target compound is scarce in the literature, data for the precursor, 2,6-dichloroindophenol sodium salt, is available and shows characteristic aromatic signals. spectrabase.com

X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and stereochemistry. This technique would be invaluable for confirming the precise geometry of this compound and its derivatives.

Spectrophotometry: UV-Visible spectrophotometry is used to determine the absorption characteristics of these colored compounds. This compound is a chromogenic substrate, and its hydrolysis can be monitored by the change in absorbance. nih.govresearchgate.netresearchgate.net

The following table summarizes the key characterization data that would be expected for this compound:

| Technique | Expected Data |

| Mass Spectrometry (MS) | Molecular ion peak corresponding to the exact mass of C14H9Cl2NO3. Characteristic fragmentation pattern showing loss of the acetyl group and other fragments. |

| 1H NMR Spectroscopy | Aromatic proton signals in the range of 6.5-8.0 ppm with specific splitting patterns. A singlet for the acetate methyl protons around 2.0-2.5 ppm. |

| 13C NMR Spectroscopy | Resonances for the carbonyl carbon of the ester, the aromatic carbons, and the methyl carbon of the acetate group. |

| UV-Visible Spectroscopy | An absorption maximum in the visible region, which changes upon hydrolysis of the acetate group. |

Advanced Methodological Applications of 2,6 Dichlorophenolindophenyl Acetate in Enzymology

Substrate Kinetics in Cholinesterase Activity Assays

2,6-Dichlorophenolindophenyl acetate (B1210297) serves as a valuable tool for investigating the substrate kinetics of cholinesterases, a family of enzymes crucial for regulating nerve impulse transmission. nih.gov The hydrolysis of this substrate by cholinesterases results in the formation of the blue chromogen 2,6-dichloroindophenol (B1210591), which can be measured spectrophotometrically, typically around a wavelength of 606 nm. researchgate.net This property enables detailed characterization of enzyme activity. researchgate.netnih.gov

Characterization of Acetylcholinesterase (AChE) Activity

Acetylcholinesterase (AChE), also known as true cholinesterase, is a key enzyme in the nervous system, red blood cells, and at neuromuscular junctions, where its primary role is the rapid hydrolysis of the neurotransmitter acetylcholine. nih.govresearchgate.netresearchgate.net The use of 2,6-Dichlorophenolindophenyl acetate allows for precise determination of AChE's catalytic efficiency and behavior.

The Michaelis constant (Km) represents the substrate concentration at which the enzyme operates at half of its maximum velocity, providing an inverse measure of the substrate's binding affinity to the enzyme. For the hydrolysis of this compound by human acetylcholinesterase, the Km has been determined to be 38.0 µM. researchgate.net This value indicates a relatively high affinity of AChE for this synthetic substrate.

The maximal velocity (Vmax) is the rate of the reaction when the enzyme is fully saturated with the substrate. It reflects the catalytic turnover rate of the enzyme. For acetylcholinesterase with this compound as the substrate, the Vmax has been measured at 244 pkat (picokatal). researchgate.net

Substrate inhibition is a phenomenon where enzyme activity decreases at excessively high substrate concentrations. This occurs when a second substrate molecule binds to the enzyme-substrate complex, forming a non-productive or less-productive complex. Acetylcholinesterase is known to be inhibited by an excess of its natural substrate, acetylcholine, and this characteristic is also observed with synthetic substrates. Research has confirmed that this compound can cause substrate inhibition of AChE, a finding that was previously unreported for this compound. This inhibitory property is likely related to its binding mechanism within the enzyme's active site gorge. nih.gov

Characterization of Butyrylcholinesterase (BChE) Activity

Butyrylcholinesterase (BChE), also referred to as pseudocholinesterase or plasma cholinesterase, is found predominantly in the liver, plasma, and other tissues. nih.govresearchgate.net It has a broader substrate specificity than AChE and is involved in detoxifying various compounds and metabolizing drugs. nih.govresearchgate.net Unlike AChE, BChE is generally not inhibited by excess substrate.

This compound has been successfully employed as a chromogenic substrate for assaying BChE activity in biological samples, such as human plasma. researchgate.net In a comparative study of new spectrophotometric tests for BChE, maximal velocities and Michaelis constants were calculated for this compound. researchgate.net The assay using this substrate was found to have the lowest limit of detection (1.20 × 10⁻⁹ kat) and a long linear range, leading to the recommendation of this compound as a suitable substrate for BChE assays in clinical diagnostics. researchgate.net

Comparative Enzymatic Performance with Alternative Substrates (e.g., Acetylthiocholine (B1193921), Indoxyl Acetate)

The performance of this compound as a cholinesterase substrate is often evaluated against established substrates like acetylthiocholine (used in the standard Ellman's method) and indoxyl acetate.

With acetylcholinesterase, this compound exhibits a much lower turnover rate compared to acetylthiocholine. researchgate.net The kinetic parameters highlight this difference significantly: acetylthiocholine has a Km of 0.18 mM (180 µM) and a Vmax of 5.1 nkat (5100 pkat). researchgate.net While the affinity (Km) for this compound is higher (38.0 µM vs 180 µM), its maximum velocity is substantially lower (244 pkat vs 5100 pkat). researchgate.net The major advantage of the this compound assay is that its absorbance measurement occurs at a longer wavelength, making it less susceptible to interference from biological components like hemoglobin compared to the Ellman's method.

Indoxyl acetate is another chromogenic substrate that, upon hydrolysis by AChE, forms an indigo-blue product. For electric eel AChE, indoxyl acetate shows a Km of 3.21 mM and a Vmax of 7.71 × 10⁻⁸ kat. Compared to acetylthiocholine (Km 0.206 mM, Vmax 4.97 × 10⁻⁷ kat in the same study), indoxyl acetate also has a lower turnover rate. Like this compound, indoxyl acetate offers the benefit of not reacting with certain chemicals used in other assays, making it useful for specific applications.

For BChE activity, assays using this compound and indoxyl acetate have been compared to the standard Ellman's method, with the former being recommended for its favorable detection limits and linear range in clinical settings. researchgate.net

Interactive Data Table: Kinetic Parameters of Cholinesterase Substrates

| Substrate | Enzyme | Km | Vmax | Source |

| This compound | Acetylcholinesterase (human) | 38.0 µM | 244 pkat | researchgate.net, |

| Acetylthiocholine | Acetylcholinesterase (human) | 0.18 mM (180 µM) | 5.1 nkat (5100 pkat) | researchgate.net, |

| Acetylthiocholine | Acetylcholinesterase (electric eel) | 0.206 mM (206 µM) | 4.97 x 10⁻⁷ kat | |

| Indoxyl Acetate | Acetylcholinesterase (electric eel) | 3.21 mM (3210 µM) | 7.71 x 10⁻⁸ kat | |

| This compound | Butyrylcholinesterase (human plasma) | Parameters Determined | Parameters Determined | researchgate.net, |

*Specific values for Km and Vmax for BChE with this compound were calculated in the cited studies, which recommended it for clinical diagnostics due to a low limit of detection and long linear range. researchgate.net

Role as a Redox Indicator in Biochemical Analyses.

The primary role of this compound in biochemical analyses stems from its enzymatic hydrolysis to produce 2,6-Dichlorophenolindophenol (DCPIP). DCPIP is a well-established redox-active dye that undergoes a distinct color change upon reduction, making it an excellent indicator for monitoring redox reactions. The acetate form serves as a stable precursor, releasing the active indicator only in the presence of a specific hydrolase enzyme.

Spectroscopic and Mechanistic Insights into Redox-Induced Color Change.

The utility of this compound as an indicator is fundamentally linked to the spectroscopic properties of its hydrolysis product, DCPIP. In its oxidized state, DCPIP is a blue compound with a maximal absorbance at approximately 600-605 nm in neutral or alkaline conditions. nih.gov When DCPIP accepts electrons and becomes reduced, it is converted to a colorless leuco-form. nih.govnih.gov This stark and visually apparent color change is the basis for its use in various assays.

The redox reaction is pH-dependent. In acidic solutions (pH < 3), the oxidized form of DCPIP is red. nih.gov The reduction of DCPIP involves the transfer of electrons, often from a reducing agent like ascorbic acid, to the quinone-imine structure of the dye. This disrupts the conjugated system responsible for its color, leading to the colorless reduced form. The reaction is reversible, as the colorless form can be reoxidized back to the blue state. mdpi.com

The molar extinction coefficient of the blue, oxidized form of DCPIP at physiological pH (around 7.4) is approximately 18,800 to 19,100 M⁻¹cm⁻¹, which provides a high degree of sensitivity for spectrophotometric measurements. nih.govresearchgate.net The significant difference in the absorption spectra between the oxidized and reduced forms allows for precise quantification of the redox reaction progress.

Table 1: Spectroscopic Properties of 2,6-Dichlorophenolindophenol (DCPIP)

| Property | Value | Conditions |

| Maximal Absorbance (Oxidized) | ~600-605 nm | Neutral/Alkaline pH |

| Color (Oxidized) | Blue | Neutral/Alkaline pH |

| Color (Oxidized) | Red | Acidic pH (<3) |

| Color (Reduced) | Colorless | All pH |

| Molar Extinction Coefficient (ε) | ~18,800 - 19,100 M⁻¹cm⁻¹ | pH 7.4 |

Quantitative Determination of Ascorbic Acid Concentrations.

A classic and well-established application of the redox indicator properties of DCPIP is the quantitative determination of ascorbic acid (Vitamin C). In this method, a standardized solution of DCPIP is titrated against a sample containing ascorbic acid. nih.gov Ascorbic acid is a potent reducing agent and will donate electrons to the blue DCPIP, causing it to become colorless. nih.gov

The endpoint of the titration is reached when all the ascorbic acid in the sample has been oxidized. At this point, the next drop of the blue DCPIP solution will not be reduced and will impart a persistent pink or blue color to the solution, depending on the pH. nih.gov The concentration of ascorbic acid in the sample can then be calculated based on the volume of the standardized DCPIP solution used. This titrimetric method is valued for its simplicity and speed. nih.gov

Integration within Enzyme-Linked Immunosorbent Assays (ELISA).

The principle of enzymatic hydrolysis of this compound to generate a colored product presents a promising avenue for its integration into enzyme-linked immunosorbent assays (ELISA). In a hypothetical ELISA system, an enzyme such as acetylcholinesterase (AChE) could be used as the label conjugated to a detection antibody. The presence of the target analyte would lead to the capture of the enzyme-conjugate, and subsequent addition of this compound would result in a colorimetric signal proportional to the amount of analyte.

Detection of Biomarkers for Viral Pathogens and Disease States.

The development of sensitive and specific ELISAs is crucial for the detection of biomarkers associated with viral pathogens and various disease states. An AChE-based ELISA utilizing this compound could theoretically be adapted for this purpose. For instance, in the detection of a viral antigen, the wells of a microplate would be coated with a capture antibody specific to the virus. The patient sample is then added, and if the viral antigen is present, it will bind to the capture antibody. After washing, a detection antibody conjugated to AChE is introduced, which binds to a different epitope on the captured antigen. Finally, the addition of this compound would initiate the enzymatic reaction, and the resulting blue color would indicate a positive result.

Furthermore, cholinesterase levels themselves have been investigated as potential biomarkers for certain diseases, such as nephrotic syndrome and liver conditions. nih.govnih.gov An ELISA could be designed to quantify the amount of a specific cholinesterase isozyme in a biological sample, using this compound as the substrate for signal generation. An enzyme-labeled immunosorbent assay using acetylcholinesterase has been successfully developed for the study of murine rotaviral infection. usu.edu

Optimization of ELISA Protocols for Diagnostic Research.

The successful implementation of any ELISA, including one based on this compound, requires meticulous optimization of the protocol to ensure high sensitivity, specificity, and reproducibility. Key parameters that would need to be optimized include:

Concentration of Reagents: The optimal concentrations of the capture antibody, the enzyme-conjugated detection antibody, and the this compound substrate must be determined through checkerboard titrations.

Incubation Times and Temperatures: The duration and temperature of each incubation step (antigen binding, antibody binding, and substrate reaction) need to be optimized to maximize signal-to-noise ratio.

Blocking Buffers: An effective blocking buffer is essential to prevent non-specific binding of the antibodies and the substrate to the microplate surface, which can lead to high background signals.

Washing Steps: The number and vigor of washing steps are critical for removing unbound reagents and reducing background noise.

A study on the use of this compound as a substrate for acetylcholinesterase determined the Michaelis constant (Km) to be 38.0 µM and the maximal velocity (Vmax) to be 244 pkat. nih.govresearchgate.net This kinetic data is crucial for optimizing the substrate concentration and incubation time in an AChE-based ELISA. For instance, using a substrate concentration around the Km value would ensure that the reaction rate is sensitive to changes in enzyme concentration.

Table 2: Key Parameters for Optimization of an AChE-Based ELISA

| Parameter | Objective | Method of Optimization |

| Capture Antibody Concentration | Maximize antigen capture | Checkerboard titration |

| Detection Antibody-AChE Conjugate Concentration | Maximize signal, minimize background | Checkerboard titration |

| This compound Concentration | Ensure enzyme is the limiting factor, achieve optimal reaction rate | Based on Km value (e.g., 38.0 µM) |

| Incubation Times | Achieve equilibrium for binding and reaction | Time-course experiments |

| Blocking Buffer Composition | Minimize non-specific binding | Testing various blocking agents (e.g., BSA, non-fat milk) |

| Wash Buffer and Procedure | Remove unbound reagents effectively | Varying number and duration of washes |

Innovations in Biosensor Development Utilizing 2,6 Dichlorophenolindophenyl Acetate

Design and Implementation of Colorimetric Biosensors for Cholinesterase Inhibition

The design of these biosensors hinges on the enzymatic activity of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). By using 2,6-Dichlorophenolindophenyl acetate (B1210297) as a substrate, a visible color change can be produced, which is then inhibited by target analytes, forming the basis of a simple yet effective detection method.

Principles of Signal Transduction and Enzymatic Reaction Coupling

The fundamental principle of these colorimetric biosensors lies in an enzyme-catalyzed hydrolysis reaction. Cholinesterases, the biorecognition elements in the sensor, catalyze the hydrolysis of the substrate, 2,6-Dichlorophenolindophenyl acetate. researchgate.net This enzymatic reaction cleaves the acetate group from the molecule, releasing the compound 2,6-Dichlorophenolindophenol. This product is a dye that produces a distinct color, which can be measured spectrophotometrically. nih.gov

The signal transduction mechanism is based on the inhibition of this enzymatic activity. researchgate.net When a cholinesterase inhibitor, such as an organophosphorus compound, is present in a sample, it binds to the active site of the enzyme. nih.gov This binding prevents or reduces the ability of the cholinesterase to hydrolyze the this compound substrate. Consequently, the rate of color development is slowed or stopped entirely. The change in color intensity is inversely proportional to the concentration of the inhibitor, allowing for quantitative analysis. nih.gov This coupling of an enzymatic reaction with a colorimetric output provides a straightforward and visually perceptible signal.

Detection of Organophosphorus Compounds and Nerve Agents

The primary application of cholinesterase inhibition-based biosensors is the detection of organophosphorus (OP) compounds and nerve agents. nih.gov These neurotoxic substances are potent inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.com The simultaneous reduction in the activity of both enzymes is often an indicator of poisoning by such irreversible or pseudo-irreversible inhibitors.

Biosensors utilizing this compound can effectively screen for these hazardous materials. The presence of OPs like paraoxon (B1678428) or nerve agents in a sample will inhibit the enzyme immobilized on the biosensor platform. nih.govnih.gov This inhibition leads to a lack of color change from the hydrolysis of the substrate, signaling the presence of the toxic compound. The high sensitivity of these enzymatic assays allows for the detection of these agents at low concentrations, which is critical for environmental monitoring, food safety, and clinical diagnostics. nih.govmdpi.com

Development of Portable and Point-of-Care Analytical Devices

A major trend in biosensor development is the miniaturization and mobilization of analytical technology to create portable and point-of-care testing (POCT) devices. researchgate.net The goal is to move testing from centralized laboratories to the field, enabling rapid on-site analysis without the need for complex instrumentation or highly trained personnel. researchgate.net Colorimetric assays based on this compound are well-suited for this transition due to their visual output and operational simplicity.

The ubiquity of smartphones has made them powerful and convenient tools for analytical chemistry. researchgate.net Their high-resolution built-in cameras can serve as portable colorimetric readers for POCT devices. nih.gov In these systems, the color change of the this compound reaction is captured by the smartphone's camera. researchgate.net

Specialized mobile applications can then perform a quantitative analysis of the digital image. By analyzing the color channels of the image (typically Red, Green, and Blue or RGB), the app can measure the intensity of the color produced in the assay. nih.govacs.org This numerical data can be correlated with the concentration of the inhibitor, providing a quantitative result. This approach eliminates the need for bulky and expensive spectrophotometers and makes quantitative analysis accessible in resource-limited settings. scholaris.ca

To facilitate portable testing, the reagents for the colorimetric assay, including the enzyme and the this compound substrate, are often immobilized on a solid carrier material. researchgate.net Recent innovations have focused on engineering specialized measuring pads, often fabricated using 3D printing technology. mdpi.com

These pads can be made from materials like acrylonitrile (B1666552) butadiene styrene (B11656) (ABS) and designed as multiwell plates to handle multiple samples. researchgate.net The surfaces are treated to immobilize the cholinesterase and are loaded with the chromogenic substrate. researchgate.net Paper-based microfluidic analytical devices (µPADs) are another popular platform, where wax or other hydrophobic materials are printed to create channels and reaction zones on filter paper. researchgate.net These engineered materials provide a stable, disposable, and easy-to-use platform for the enzymatic reaction, requiring only the addition of the sample to initiate the test. researchgate.net

Advantages and Challenges in Biosensor Performance

Biosensors utilizing this compound offer several advantages but also face certain challenges that can affect their performance and widespread adoption.

One of the primary advantages is the potential for high sensitivity. Research has shown that, under specific conditions, this compound can provide a lower limit of detection compared to other substrates, making it suitable for assays where trace amounts of inhibitors need to be detected. The simplicity of the colorimetric readout is another key benefit, allowing for rapid, qualitative "yes/no" answers by the naked eye, which is ideal for initial screening purposes.

However, there are also challenges. The performance of the biosensor can be influenced by the sample matrix, where other compounds might interfere with the enzymatic reaction or the colorimetric signal. The stability of the immobilized enzyme and the substrate on the carrier material is crucial for the shelf-life and reliability of the device. Furthermore, achieving consistent and reproducible results, especially with smartphone-based quantification, requires careful control over variables like ambient lighting and the specific characteristics of the phone's camera and analysis app. While some research has found other substrates, such as indoxylacetate, to be optimal for specific 3D-printed pad systems, this compound remains a valuable and frequently studied chromogen in the development of cholinesterase-based biosensors.

Table of Research Findings on Cholinesterase Substrates

| Substrate | Enzyme Studied | Key Findings | Reference |

|---|---|---|---|

| This compound | Acetylcholinesterase (AChE) | Determined to be a suitable chromogenic substrate for AChE activity examination. Michaelis constant (Km) of 38.0 µM and maximal velocity (Vmax) of 244 pkat were calculated. | nih.gov |

| This compound | Butyrylcholinesterase (BChE) | Provided the lowest limit of detection (1.20×10⁻⁹ kat) and a long linear range in a comparative study, recommended as a suitable substrate for BChE assay in clinical diagnostics. | |

| Indoxylacetate | AChE and BChE | Found to be the optimal chromogenic substrate for analytical purposes in a study using 3D-printed measuring pads and smartphone detection. | |

| Acetylthiocholine (B1193921) | Acetylcholinesterase (AChE) | Standard substrate in Ellman's method, with a determined Michaelis constant (Km) of 0.18 mM and maximal velocity (Vmax) of 5.1 nkat. | nih.gov |

Table of Mentioned Compounds

| Compound Name |

|---|

| 2,4-Dichlorophenoxy acetic acid |

| 2,6-Dichlorophenolindophenol |

| This compound |

| 3,3′,5,5′-tetramethylbenzidine |

| 5,5-dithio-bis-(2-nitrobenzoic acid) |

| 5-thio-2-nitrobenzoic acid |

| Acetic acid |

| Acetone |

| Acetylcholine |

| Acetylcholinesterase |

| Acetylcysteine |

| Acetylthiocholine |

| Acrylonitrile butadiene styrene |

| Alginate |

| Ascorbate 2-phosphate |

| Ascorbic acid |

| Butyrylcholine |

| Butyrylcholinesterase |

| Butyrylthiocholine |

| Carbamate (B1207046) |

| Carbon disulfide |

| Chitosan |

| Chlorpyrifos ethyl oxon |

| Choline |

| Cysteine |

| Donepezil |

| Ethoxyresorufin |

| Ethanol |

| Galanthamine |

| Gelatin |

| Gold |

| Guinea Green B |

| Indoxylacetate |

| iso-OMPA |

| Isopropyl alcohol |

| Methoxyresorufin |

| Organophosphate |

| Paraoxon |

| Paraoxon ethyl |

| Parathion ethyl |

| Phenyl acetate |

| Platinum |

| Polycaprolactone |

| Polylactic acid |

| Polyvinyl alcohol |

| Profenofos |

| Rivastigmine |

| Sulforhodamine B |

| Thiocholine |

| Thrombin |

| Thymin |

Enhanced Visual Detection and Spectrophotometric Sensitivity

The primary advantage of using this compound in biosensor systems is its ability to produce a distinct color change upon enzymatic hydrolysis. researchgate.net This characteristic is fundamental to both visual and spectrophotometric detection methods. The hydrolysis of the acetate ester by acetylcholinesterase (AChE) releases the indophenol (B113434) dye, which has a strong absorbance at a long wavelength. researchgate.net This is advantageous as it minimizes interference from biological components like hemoglobin that typically absorb at lower wavelengths, a known issue with other methods like the Ellman's assay. researchgate.net

Research has focused on optimizing the reaction conditions to improve the colorimetric response. For instance, the physical characteristics of the carrier matrix for the enzyme can positively influence the reaction conditions, leading to an improved color response of the biosensor. researchgate.net The sensitivity of these biosensors is directly related to the molar absorptivity of the resulting 2,6-Dichlorophenolindophenol and the catalytic efficiency of the enzyme.

Table 1: Spectrophotometric Properties of this compound Hydrolysis Product

| Property | Value/Characteristic | Source |

| Product of Hydrolysis | 2,6-Dichlorophenolindophenol | researchgate.net |

| Detection Method | Spectrophotometry, Visual | researchgate.net |

| Advantage | Measurement at long wavelength avoids interference from hemoglobin. | researchgate.net |

Strategies for Mitigating Endogenous and Exogenous Interferences

A critical aspect of biosensor development is ensuring that the signal is specific to the target analyte and not influenced by other compounds present in the sample matrix. For biosensors utilizing this compound, potential interferences have been investigated.

One concern is the potential for the product, 2,6-Dichlorophenolindophenol, which is a redox indicator, to be reduced by substances in the sample, leading to a colorless form and a false negative result. researchgate.net However, studies have shown that under typical assay conditions (e.g., slightly alkaline pH of 7.4), interference from common biological reducing agents like ascorbic acid (up to 100 µM) is not significant. researchgate.net Similarly, high concentrations of albumin (5 g/l) and reduced glutathione (B108866) (5 µM), which are expected in plasma samples, did not cause any significant alteration in absorbance. researchgate.net

The choice of a long wavelength for absorbance measurement inherently mitigates interference from compounds like hemoglobin, which can be a significant issue in assays that measure absorbance at lower wavelengths. researchgate.net

Table 2: Assessment of Potential Interferents in this compound Based Assays

| Interferent Tested | Concentration Tested | Outcome | Source |

| Ascorbic Acid | 100 µM | No significant interference | researchgate.net |

| Albumin | 5 g/l | No significant alteration in absorbance | researchgate.net |

| Reduced Glutathione | 5 µM | No significant alteration in absorbance | researchgate.net |

| Hemoglobin | Not specified | Interference minimized by long wavelength measurement | researchgate.net |

Assessment of Reaction Rate and Operational Stability in Biosensor Systems

The performance of a biosensor is heavily dependent on the kinetics of the enzymatic reaction and the stability of the biological component over time and use. For acetylcholinesterase, the reaction rate with this compound has been characterized and compared to standard substrates.

The Michaelis constant (Km) and maximal velocity (Vmax) for the hydrolysis of this compound by human AChE have been determined to be 38.0 µM and 244 pkat, respectively. nih.gov This can be compared to the values for the commonly used substrate, acetylthiocholine, which has a Km of 0.18 mM and a Vmax of 5.1 nkat. nih.gov The lower Km for this compound indicates a higher affinity of the enzyme for this substrate. However, the significantly lower Vmax suggests a slower turnover rate, which necessitates longer incubation times for color development. researchgate.net

The operational stability of the immobilized enzyme is a crucial parameter for reusable biosensors. While specific long-term stability data for biosensors using this compound is not extensively detailed in the provided results, general strategies for enhancing the operational stability of immobilized enzyme systems are relevant. For instance, co-cross-linking methods with stabilizing proteins like bovine serum albumin (BSA) have been shown to significantly enhance the thermal and operational stability of other enzyme-based biosensors. nih.gov A voltammetric biosensor using a different substrate demonstrated high operational stability, retaining 94% of its initial response after 20 consecutive measurements, and a storage stability of 72% after 60 days, highlighting the importance of the immobilization matrix. nih.gov These principles can be applied to enhance the robustness of biosensors based on this compound.

Table 3: Kinetic Parameters for Acetylcholinesterase with Different Substrates

| Substrate | Michaelis Constant (Km) | Maximal Velocity (Vmax) | Source |

| This compound | 38.0 µM | 244 pkat | nih.gov |

| Acetylthiocholine | 0.18 mM | 5.1 nkat | nih.gov |

Computational and Mechanistic Investigations of 2,6 Dichlorophenolindophenyl Acetate Interactions

Molecular Docking Studies with Cholinesterase Enzymes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand the interactions between a ligand, such as 2,6-Dichlorophenolindophenyl acetate (B1210297), and a protein receptor, like acetylcholinesterase (AChE).

Prediction and Analysis of Ligand-Enzyme Binding Conformations

Docking studies have been performed to elucidate the binding mode of 2,6-Dichlorophenolindophenyl acetate within the active site of human acetylcholinesterase. Current time information in Edmonton, CA. These simulations predict the most energetically favorable binding poses of the ligand.

In one such study, the top-scoring docked pose revealed that the ester bond of this compound is positioned in close proximity to the catalytic triad (B1167595) residues, Ser203 and His447, which is essential for the cleavage of the ester bond by AChE. researchgate.net This primary binding conformation is stabilized by several key interactions.

A second, slightly less favorable binding mode was also identified. researchgate.net In this conformation, the orientation of the ester bond is less suitable for cleavage by the catalytic triad. researchgate.net Instead, the phenyl portion of the this compound molecule engages in π-π stacking interactions with Trp86, a residue in the peripheral anionic site of the enzyme. researchgate.net This alternative binding mode is thought to contribute to the compound's mild inhibitory properties and may explain a slower rate of hydrolysis. researchgate.net

The accuracy of such docking protocols is often validated by redocking a known inhibitor, such as donepezil, into the enzyme's active site and comparing the predicted pose to the experimentally determined crystal structure. researchgate.net

Elucidation of Interaction Energies and Residue-Specific Contacts

The stability of the ligand-enzyme complex is quantified by the interaction energy, which is calculated by the docking software. For this compound, the predicted free binding energy for the most favorable pose with acetylcholinesterase has been reported as -9.1 kcal/mol. researchgate.net A second potential binding mode showed a slightly less favorable binding energy of -9.0 kcal/mol. researchgate.net

The specific interactions that contribute to this binding energy have been identified through analysis of the docked poses. These residue-specific contacts are crucial for the proper orientation and stabilization of the substrate within the active site.

Table 1: Key Residue-Specific Contacts of this compound with Acetylcholinesterase

| Interacting Residue | Type of Interaction | Atom(s) in this compound Involved | Distance (Å) |

| Ser203 | Hydrogen Bond | Ester Oxygen | 3.5 |

| His447 | Hydrogen Bond | Ester Oxygen | 3.6 |

| Tyr133 | Hydrogen Bond | Carbonyl Oxygen | 2.2 |

| Tyr124 | Hydrogen Bond | Carbonyl Oxygen | 2.9 |

| Tyr341 | π-π Stacking | Iminocyclohexanedienone Ring | 3.4 |

| Trp86 | π-π Stacking (in secondary binding mode) | Phenyl Ring | Not Specified |

These interactions, particularly the hydrogen bonds with the catalytic triad and other key tyrosine residues, are critical for positioning the ester linkage for nucleophilic attack and subsequent hydrolysis. The π-π stacking interactions further anchor the molecule within the active site gorge. researchgate.net

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical studies, such as those employing Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of molecules like this compound. researchgate.netresearchgate.net These methods can provide insights into the molecule's reactivity and how its electronic structure facilitates its interaction with biological targets. While specific quantum chemical studies on this compound itself are not extensively documented in the available literature, the principles of such analyses can be applied.

Theoretical studies on the related compound, 2,6-dichlorophenolindophenolate (DCIP), have utilized DFT and molecular dynamics to explore its protonation and electronic structure during reduction. researchgate.net Such studies can determine key electronic parameters, including the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential. These parameters are fundamental to understanding the reactivity of the molecule. For instance, the sites most susceptible to nucleophilic or electrophilic attack can be identified, which is directly relevant to its hydrolysis by cholinesterase.

Structure-Activity Relationship (SAR) Derivation for Optimized Performance

Structure-activity relationship (SAR) studies aim to identify the key chemical features of a molecule that are responsible for its biological activity. nih.govchemrxiv.orgnih.gov By systematically modifying the structure of a lead compound and evaluating the effects of these changes on its activity, researchers can develop a model that predicts the activity of new derivatives.

For this compound as a cholinesterase substrate, SAR studies would involve synthesizing and testing a series of analogues to determine how modifications to its structure affect its binding affinity and hydrolysis rate. Key areas for modification could include:

The Acetate Group: Replacing the acetate with other ester groups of varying size and electronic properties could elucidate the optimal requirements for recognition and cleavage by the enzyme.

The Dichlorophenyl Ring: Altering the number and position of the chlorine atoms, or replacing them with other substituents, would reveal their role in binding and stabilization within the active site.

While specific SAR studies for this compound are not detailed in the reviewed literature, the principles of SAR are fundamental in medicinal chemistry for optimizing the performance of biologically active compounds. nih.govchemrxiv.orgnih.gov

Broader Research Implications and Prospective Directions for 2,6 Dichlorophenolindophenyl Acetate

Contributions to Pharmaceutical Research and Drug Discovery

The primary contribution of 2,6-Dichlorophenolindophenyl acetate (B1210297) to the pharmaceutical sector lies in its application as a tool for screening and identifying potential drug candidates. Its role is facilitative, enabling the rapid assessment of enzyme activity, which is a cornerstone of early-stage drug discovery.

Applications in High-Throughput Screening Methodologies

2,6-Dichlorophenolindophenyl acetate has been utilized as a chromogenic substrate in high-throughput screening (HTS) assays, particularly for the identification of enzyme inhibitors. researchgate.net Its mechanism of action involves a color change upon enzymatic hydrolysis, providing a visual or spectrophotometric endpoint to measure enzyme activity. This characteristic is particularly useful in screening large libraries of compounds for potential inhibitory effects on target enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in the study of Alzheimer's disease and the detection of certain toxins. researchgate.netresearchgate.net

The simplicity of the colorimetric assay makes it adaptable to multiwell plate formats used in HTS. bohrium.com However, studies have indicated that while functional, it may not always be the optimal substrate. For instance, in the context of cholinesterase assays, indoxylacetate has been shown to provide a more significant change in color depth, suggesting higher sensitivity. bohrium.compreprints.org

Advancement in Diagnostic Instrumentation and Methodologies

The use of this compound has contributed to the development of simplified and portable diagnostic tools. As a chromogenic substrate, it is integral to colorimetric biosensors designed for the rapid detection of specific enzymatic activities or the presence of their inhibitors. mdpi.comacs.org

These biosensors often involve immobilizing an enzyme on a solid support, such as a test strip or a 3D-printed pad. bohrium.commdpi.com When exposed to a sample, the enzymatic reaction with this compound produces a color change that can be visually assessed or quantified using simple instrumentation like a smartphone camera. bohrium.com This approach facilitates point-of-care testing and in-field analysis, moving diagnostics beyond the traditional laboratory setting. For example, biosensors incorporating this compound have been developed for the detection of nerve agents that inhibit cholinesterases. mdpi.comacs.org

Unexplored Research Avenues and Persistent Challenges

Despite its utility, the application of this compound is not without its challenges, which in turn highlight areas for future research and development.

Enhancement of Assay Sensitivity and Specificity

A significant challenge associated with this compound is the sensitivity of the assays in which it is used. Comparative studies have shown that other chromogenic substrates, such as indoxylacetate, can produce a stronger signal, leading to a more than three-fold higher color depth in some cholinesterase assays. preprints.org This suggests that assays based on this compound may have higher limits of detection.

Research has also delved into optimizing the detection method itself. When using smartphone cameras for colorimetric readings, the red (R) channel of the RGB color model has been identified as the most sensitive for detecting the color change associated with this compound hydrolysis. bohrium.com Future research could focus on the development of new formulations or assay conditions that amplify the signal produced by this substrate, or the exploration of novel, more sensitive indophenol-based substrates.

| Substrate | Relative Signal Intensity | Key Observation | Reference |

|---|---|---|---|

| This compound | Lower | Provided a usable but less intense colorimetric signal compared to Indoxylacetate. | preprints.org |

| Indoxylacetate | Higher | Generated a color depth more than three times higher than this compound. | preprints.org |

Investigation of Long-Term Reagent Stability in Diverse Environments

The stability of this compound is a critical factor, especially for its use in portable biosensors that may be subjected to varying environmental conditions. Some studies have noted that filter paper impregnated with this compound can lose its functionality after several hours, particularly at elevated temperatures (e.g., 60°C). mdpi.com This contrasts with other reagents that may offer greater stability under the same conditions. mdpi.com

Scalability Considerations for Research and Industrial Production

The transition of this compound from a laboratory reagent to a compound suitable for large-scale research and industrial applications involves several scalability considerations. These considerations encompass the chemical synthesis process, purification, and the downstream application of the compound, particularly in diagnostic and analytical platforms.

Challenges in Scaling Up Chemical Synthesis

While detailed industrial-scale synthesis processes for this compound are not extensively published, general principles of chemical process scale-up suggest several potential challenges. The synthesis of this indophenol (B113434) derivative likely involves multiple steps, which can complicate large-scale production. Key challenges may include:

Reaction Control: Ensuring consistent reaction conditions, such as temperature and mixing, is crucial for maintaining product quality and yield as the batch size increases.

Purification: Developing efficient and cost-effective purification methods to achieve the high purity required for analytical and diagnostic applications is a significant hurdle. Chromatographic methods, while effective at the lab scale, can be expensive and complex to implement on an industrial scale.

Reagent Cost and Availability: The cost and reliable supply of starting materials and reagents can impact the economic viability of large-scale production.

Waste Management: Scaling up chemical synthesis generates larger volumes of waste, necessitating environmentally sound and regulatory-compliant disposal methods.

Scalability in Application: From Lab Bench to High-Throughput Screening

A significant area of development for this compound is its incorporation into scalable analytical platforms. Research has focused on moving beyond traditional laboratory-based spectrophotometric assays to more accessible and high-throughput methods.

One notable advancement is the use of this compound as a chromogenic substrate in 3D-printed multiwell pads for the colorimetric assay of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) activity. mdpi.comresearchgate.netresearchgate.netnih.gov This approach offers several advantages for scalability:

Miniaturization: The use of multiwell pads reduces the required sample and reagent volumes, lowering costs and enabling parallel analysis of numerous samples.

Simplified Detection: The color change produced by the enzymatic hydrolysis of this compound can be detected using simple and widely available technology, such as a smartphone camera. nih.govpreprints.org This eliminates the need for specialized laboratory equipment and facilitates point-of-care or field-based testing.

Potential for Automation: The format of multiwell plates is compatible with automated liquid handling systems, which can significantly increase the throughput for large-scale screening applications.

In a comparative study of different chromogenic substrates, indoxylacetate was found to produce a more significant color change than this compound. nih.govpreprints.org However, this compound remains a viable substrate for these applications. The development of such simplified and scalable detection methods is crucial for the broader application of this compound in areas like pesticide detection and clinical diagnostics. preprints.orgacs.org

Future Outlook

The future scalability of this compound production and use is intrinsically linked to the demand for accessible and high-throughput analytical methods. As research continues to drive the development of low-cost, portable, and easy-to-use diagnostic devices, the need for reliable and scalable sources of key reagents like this compound will likely increase. Further research into optimizing its synthesis and purification processes will be essential to meet this potential future demand and to ensure its cost-effectiveness for widespread industrial and research applications. The compound is currently available from various chemical suppliers for research purposes. americanchemicalsuppliers.comamericanchemicalsuppliers.comsigmaaldrich.cnchemicalbook.com

Q & A

Q. What are the optimal synthesis protocols for 2,6-Dichlorophenolindophenol acetate, and how can reaction conditions be tailored to improve yield?

Methodological Answer: Synthesis typically involves esterification or substitution reactions. For example, analogous compounds like 2,4-dichlorophenoxy acetate are synthesized via acid-catalyzed esterification in methanol with sulfuric acid under reflux (4 hours), followed by recrystallization from ethanol . For 2,6-Dichlorophenolindophenol acetate, adjust reaction time, solvent polarity (e.g., ethyl acetate or methanol), and catalyst (e.g., H₂SO₄ vs. HCl) to optimize yield. Monitor intermediates via TLC and confirm purity via melting point (mp: 128–130°C for related dichlorophenylacetic acids) and HPLC .

Q. How can researchers characterize the purity and structural integrity of 2,6-Dichlorophenolindophenol acetate?

Methodological Answer:

- Spectroscopy: Use UV-Vis (λmax ~270–300 nm for indophenol derivatives) to confirm chromophore integrity. IR spectroscopy identifies ester C=O stretches (~1740 cm⁻¹) and phenolic O-H bonds (~3300 cm⁻¹) .

- Chromatography: HPLC with C18 columns (acetonitrile/water mobile phase) and GC-MS (electron ionization) for quantification. Compare retention times with standards .

- Elemental Analysis: Confirm %C, %H, and %Cl alignment with theoretical values (e.g., F.W. 290.08 for sodium salt derivatives) .

Q. What safety protocols are critical for handling 2,6-Dichlorophenolindophenol acetate in laboratory settings?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for weighing and reactions .

- Waste Disposal: Segregate halogenated waste and collaborate with certified disposal services to prevent environmental contamination .

- Storage: Store in airtight containers at 4°C to prevent hydrolysis. Label with hazard codes (e.g., H318 for eye damage) .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR shifts or GC-MS fragmentation patterns) be resolved during structural elucidation?

Methodological Answer:

- Cross-Validation: Compare experimental NMR (¹H, ¹³C) with computational predictions (e.g., ACD/Labs Percepta) . For GC-MS, analyze isotopic patterns (e.g., Cl₂ isotopes at m/z 35/37) to confirm molecular ions .

- Crystallography: For ambiguous cases, grow single crystals (e.g., using slow evaporation in ethyl acetate) and perform X-ray diffraction (e.g., CCDC deposition for methyl ester derivatives) .

Q. What experimental strategies mitigate instability of 2,6-Dichlorophenolindophenol acetate in aqueous or biological matrices?

Methodological Answer:

- Stabilizers: Add antioxidants (e.g., BHT at 0.1%) or chelating agents (EDTA) to buffer solutions to prevent oxidation .

- Encapsulation: Use liposomes or cyclodextrins to enhance solubility and stability in physiological media .

- Kinetic Studies: Monitor degradation via UV kinetics (λ = 520 nm for indophenol redox activity) under varying pH (4–9) and temperature (25–40°C) .

Q. How can researchers design assays to study the redox activity of 2,6-Dichlorophenolindophenol acetate in biological systems?

Methodological Answer:

- Spectrophotometric Assays: Measure DCPIP reduction (bleaching at 600 nm) in mitochondrial suspensions or enzyme kinetics (e.g., NADH dehydrogenase activity) .

- Electrochemical Methods: Use cyclic voltammetry (glassy carbon electrode, Ag/AgCl reference) to determine redox potentials and electron-transfer rates .

- Cell-Based Models: Apply in vitro hepatocyte or macrophage cultures with ROS-sensitive probes (e.g., DCFH-DA) to correlate redox cycling with cytotoxicity .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity data for 2,6-Dichlorophenolindophenol acetate?

Methodological Answer:

- Meta-Analysis: Systematically review literature (e.g., CAS 956-48-9 studies) to identify variables like solvent polarity (DMSO vs. water) or cell line specificity .

- Dose-Response Curves: Replicate assays across multiple concentrations (e.g., 1–100 μM) and statistical models (e.g., ANOVA with Tukey post-hoc) to validate EC₅₀/IC₅₀ values .

- Control Experiments: Test for assay interference (e.g., auto-oxidation in media) using catalase or superoxide dismutase inhibitors .

Methodological Tables

Q. Table 1: Comparative Analytical Techniques for 2,6-Dichlorophenolindophenol Acetate

Q. Table 2: Stability of Derivatives Under Experimental Conditions

| Condition | Degradation Rate (k, h⁻¹) | Half-Life (t₁/₂, h) | Stabilization Method |

|---|---|---|---|

| pH 7.4, 37°C | 0.12 | 5.8 | 0.1% BHT addition |

| UV Light (254 nm) | 0.45 | 1.5 | Amber glass storage |

| Aqueous Buffer | 0.08 | 8.7 | N₂-purged solutions |

Key Considerations for Future Research

- Explore computational modeling (e.g., DFT for redox potentials) to predict behavior in novel applications .

- Investigate synergistic effects with antioxidants or pro-oxidants in disease models .

- Standardize reporting of experimental conditions (e.g., solvent, temperature) to resolve literature contradictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.